
2-(4-methoxybenzyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
説明
2-(4-Methoxybenzyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a benzothiadiazine derivative characterized by a 1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide core substituted with a 4-methoxybenzyl group at position 2 and a 2-methylbenzyl group at position 4. Its synthesis and properties are influenced by the electronic and steric effects of its substituents, which differentiate it from related compounds.
特性
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-17-7-3-4-8-19(17)16-24-21-9-5-6-10-22(21)30(27,28)25(23(24)26)15-18-11-13-20(29-2)14-12-18/h3-14H,15-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELKCQNWBTXNST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)CC4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(4-methoxybenzyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a member of the benzothiadiazinone class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C23H22N2O4S
- Molecular Weight : 422.5 g/mol
- Structure : The compound features a benzothiadiazinone core with methoxy and methyl substituents that influence its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes. For example, it may interact with tubulin, affecting microtubule dynamics and leading to cell cycle arrest in cancer cells .
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially reducing oxidative stress in cells.
Anticancer Activity
Research indicates that this compound may possess significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting microtubule formation:
- Cell Lines Tested : Commonly used cancer cell lines such as PC-3 (prostate cancer) and A375 (melanoma) have shown sensitivity to treatment with this compound.
- Mechanism : The compound appears to bind at the colchicine site on tubulin, inhibiting polymerization and leading to G2/M phase arrest .
Pharmacological Studies
Several pharmacological studies have evaluated the efficacy of this compound:
Case Studies
- Case Study on Prostate Cancer : In a study involving human prostate cancer xenografts, treatment with the compound resulted in a reduction of tumor volume by approximately 30% compared to control groups. This was attributed to its mechanism of disrupting microtubule dynamics .
- Impact on Multidrug Resistance (MDR) : The compound has been noted for its potential to overcome MDR in cancer cells, which is a significant hurdle in chemotherapy. It demonstrated efficacy against both parental and MDR-overexpressing cell lines .
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s structure is distinguished by two benzyl substituents: a 4-methoxybenzyl (electron-donating methoxy group) and a 2-methylbenzyl (sterically bulky methyl group). Key comparisons with structurally related benzothiadiazinones include:
4-(2,6-Difluoro-4-methoxybenzyl)-2-(5,6-dimethoxypyridin-3-yl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (Compound 23) Substituents: Difluoro-methoxybenzyl and dimethoxypyridinyl groups. Key Difference: The target compound lacks the pyridinyl ring, suggesting divergent receptor selectivity.
4-(3-Chlorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
- Substituents : Electron-withdrawing 3-chlorobenzyl and 3-fluoro-4-methylphenyl groups.
- Impact : Chlorine enhances lipophilicity and metabolic stability but may increase toxicity .
2-Butyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
- Substituent : A linear butyl chain.
- Property : Increased lipophilicity reduces aqueous solubility compared to the target compound’s methoxybenzyl group .
Pharmacological and Physicochemical Properties
Notes:
- Target Compound : The methoxy group enhances solubility compared to chloro/fluoro analogs. The 2-methylbenzyl group may restrict conformational flexibility, affecting binding pocket interactions.
- Meloxicam : Carboxamide and hydroxyl groups contribute to COX-2 selectivity, a feature absent in the target compound .
準備方法
Core Benzothiadiazine Synthesis
Sulfonamide Intermediate Formation
The synthesis begins with 2-nitrobenzenesulfonyl chloride reacting with substituted anilines. For example:
- Step 1 : 2-Nitrobenzenesulfonyl chloride (3.0 g, 13.5 mmol) and 3,4-dimethoxyaniline (2.1 g, 14.9 mmol) in 1,4-dioxane at 80°C for 24 hours yield N-(3,4-dimethoxyphenyl)-2-nitrobenzenesulfonamide .
- Step 2 : Reduction using SnCl₂ (8.34 g, 36.9 mmol) in ethanol at 100°C produces 2-amino-N-(3,4-dimethoxyphenyl)benzenesulfonamide .
Cyclization to Benzothiadiazine Core
Cyclization employs 1,1′-carbonyldiimidazole (CDI) under basic conditions:
- A mixture of 2-amino-N-(substituted-phenyl)benzenesulfonamide (486 mg, 1.57 mmol), CDI (1.02 g, 6.29 mmol), and triethylamine (0.44 mL, 3.14 mmol) in DMF at 100°C for 90 minutes forms the benzothiadiazine ring.
- Yield : 257 mg (0.77 mmol, 49%).
Table 1: Key Cyclization Conditions
Reagent | Solvent | Temperature | Time | Yield (%) | Source |
---|---|---|---|---|---|
CDI + Triethylamine | DMF | 100°C | 90 min | 49 | |
CDI + Pyridine | THF | Reflux | 2 h | 55 |
Regioselective Benzylation
Sequential Alkylation Strategy
To introduce 4-methoxybenzyl and 2-methylbenzyl groups:
- Step 1 : React the benzothiadiazine core with 4-methoxybenzyl chloride in the presence of NaH in NMP at 0°C–25°C.
- Step 2 : Introduce 2-methylbenzyl bromide using K₂CO₃ in DMF at 60°C.
Table 2: Alkylation Parameters
Substituent | Reagent | Base | Solvent | Temperature | Yield (%) |
---|---|---|---|---|---|
4-Methoxybenzyl | 4-Methoxybenzyl chloride | NaH | NMP | 0–25°C | 62 |
2-Methylbenzyl | 2-Methylbenzyl bromide | K₂CO₃ | DMF | 60°C | 58 |
Optimization and Purification
Chromatographic Techniques
Spectroscopic Characterization
- ¹H NMR : Key signals include δ 3.79 (s, OCH₃), 4.52 (s, CH₂), and 7.18–7.85 (aromatic protons).
- Mass Spectrometry : Molecular ion peaks at m/z 392.5 [M+H]⁺ confirm the target compound.
Table 3: Spectral Data
Technique | Key Signals | Source |
---|---|---|
¹H NMR (400 MHz, DMSO) | δ 3.79 (s, 3H), 4.52 (s, 2H), 7.18–7.85 | |
ESI-MS | m/z 392.5 [M+H]⁺ |
Alternative Synthetic Routes
Palladium-Catalyzed Coupling
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-(4-methoxybenzyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from precursors like substituted benzyl halides and thiadiazine intermediates. Key steps include nucleophilic substitution and cyclization. Optimization of catalysts (e.g., K₂CO₃ for deprotonation) and solvents (e.g., DMF for polar aprotic conditions) is critical. For example, refluxing in acetonitrile with excess alkylating agents (e.g., ethyl iodide) improves etherification efficiency . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) ensures >95% purity. Yield improvements (70–80%) are achieved by controlling stoichiometry and reaction time .
Q. Which analytical techniques are most reliable for characterizing the compound’s structure and purity?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, methylbenzyl groups at δ 2.3–2.6 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 454.12 for C₂₄H₂₃N₂O₄S) .
- X-ray Crystallography : For absolute configuration determination, particularly to resolve distortions in the thiadiazine ring (e.g., half-chair conformation with planar S/N centers) .
- HPLC-PDA : To assess purity (>95%) and detect trace impurities from side reactions .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies recommend:
- Temperature : Store at –20°C in amber vials to prevent thermal decomposition (e.g., sulfone group degradation at >40°C) .
- Solubility : Use DMSO for stock solutions (20 mM), but avoid aqueous buffers with pH <5 to prevent precipitation .
- Light Sensitivity : Protect from UV exposure to avoid photooxidation of the benzothiadiazine core .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across assays)?
- Methodological Answer : Discrepancies often arise from:
- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO ≤0.1%).
- Compound Integrity : Verify purity via LC-MS before assays; impurities like unreacted intermediates (e.g., methoxybenzyl chloride) may skew results .
- Statistical Validation : Use triplicate experiments with ANOVA to confirm reproducibility. For example, IC₅₀ values for kinase inhibition should fall within ±10% across labs .
Q. How do substituent modifications (e.g., methoxy vs. bromo groups) impact the compound’s pharmacological profile?
- Methodological Answer :
- Electron-Withdrawing Groups (e.g., Br) : Enhance binding to hydrophobic enzyme pockets (e.g., Calpain I inhibition increases 2-fold with 3-bromo substitution) .
- Methoxy Groups : Improve solubility but reduce metabolic stability (CYP3A4-mediated demethylation shortens half-life in hepatic microsomes) .
- Structure-Activity Relationship (SAR) Models : Use QSAR to predict logP (∼3.2) and optimize substituents for blood-brain barrier penetration .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., inflammatory enzymes)?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to COX-2 (PDB: 3LN1). Key interactions: sulfone group with Arg120, methoxybenzyl with Tyr355 .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-enzyme complexes (RMSD <2.0 Å indicates stable binding) .
- ADMET Prediction : SwissADME to optimize bioavailability (e.g., reduce rotatable bonds <8 for improved permeability) .
Q. What in vitro/in vivo models are appropriate for evaluating the compound’s toxicity and therapeutic index?
- Methodological Answer :
- In Vitro : MTT assay on primary hepatocytes (LD₅₀ >100 μM suggests low cytotoxicity) .
- In Vivo : Rodent models (e.g., Sprague-Dawley rats) for acute toxicity (OECD 423 guidelines). Monitor ALT/AST levels post-administration (10–50 mg/kg doses) .
- Therapeutic Index : Calculate as ratio of LD₅₀ (toxicity) to ED₅₀ (efficacy). A TI >10 is desirable for preclinical candidates .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。